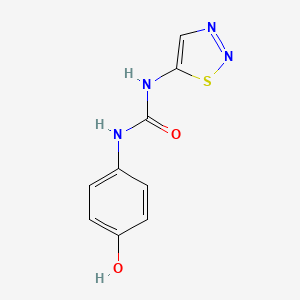
Isometheptene-d3 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isometheptene-d3 Maleate is a deuterated form of Isometheptene Maleate, a sympathomimetic amine. This compound is primarily used for its vasoconstrictive properties, making it effective in the treatment of migraines and tension headaches. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Isometheptene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isometheptene-d3 Maleate involves the deuteration of Isometheptene. The process typically includes the following steps:
Deuteration of Isometheptene: This involves the replacement of hydrogen atoms with deuterium atoms in the Isometheptene molecule. This can be achieved using deuterated reagents under specific reaction conditions.
Formation of Maleate Salt: The deuterated Isometheptene is then reacted with maleic acid to form this compound. This reaction is typically carried out in an organic solvent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Isometheptene are deuterated using deuterated reagents.
Salt Formation: The deuterated Isometheptene is then reacted with maleic acid in large reactors to form the maleate salt.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Isometheptene-d3 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or substituted amines.
Scientific Research Applications
Isometheptene-d3 Maleate is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Isometheptene in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study interactions with other drugs and their effects on the pharmacokinetics of Isometheptene.
Biological Research: It is used to study the effects of Isometheptene on various biological systems, including its vasoconstrictive properties.
Mechanism of Action
Isometheptene-d3 Maleate exerts its effects through the activation of the sympathetic nervous system. The compound interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This process involves:
Activation of Adrenergic Receptors: Isometheptene-d3 binds to adrenergic receptors, triggering a signal transduction cascade.
Calcium Release: The activation of receptors leads to the release of calcium ions from the sarcoplasmic reticulum.
Smooth Muscle Contraction: The increase in intracellular calcium activates myosin light chain kinase, which phosphorylates myosin and leads to smooth muscle contraction and vasoconstriction.
Comparison with Similar Compounds
Isometheptene-d3 Maleate is compared with other sympathomimetic amines, such as:
Heptaminol: Similar vasoconstrictive properties but different chemical structure.
Methylhexanamine: Used as a stimulant and vasoconstrictor, with a different mechanism of action.
Tuaminoheptane: Another sympathomimetic amine with similar applications but different pharmacokinetics.
Uniqueness
This compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems.
Properties
CAS No. |
1795136-87-6 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
260.348 |
IUPAC Name |
(Z)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i4D3; |
InChI Key |
RNTSDCLIDWKCPL-YSTCJFTMSA-N |
SMILES |
CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O |
Synonyms |
N-(Methyl-d3)-6-methyl-5-hepten-2-amine (2Z)-2-Butenedioate; N-(Methyl-d3)-6-methyl-5-hepten-2-amine (Z)-2-Butenedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,9S)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate](/img/structure/B586342.png)

